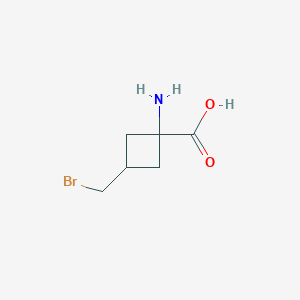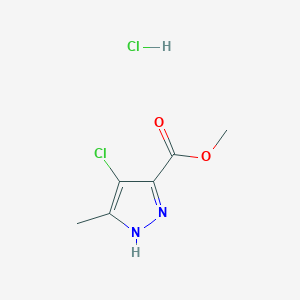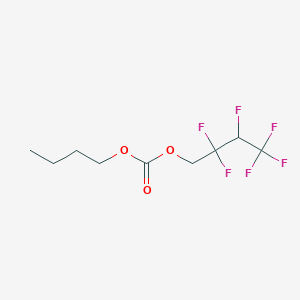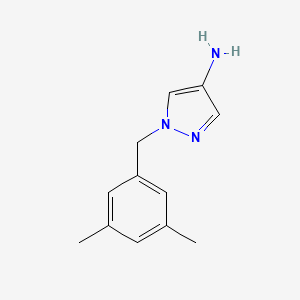
N,N'''-Propane-1,3-diylbis(guanidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘’-Propane-1,3-diylbis(guanidine) is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form stable complexes with various metals. This compound is particularly interesting due to its bifunctional nature, which allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
The synthesis of N,N’‘’-Propane-1,3-diylbis(guanidine) typically involves the reaction of propane-1,3-diamine with a guanidylating agent. One common method is the reaction of propane-1,3-diamine with S-methylisothiourea under basic conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
N,N’‘’-Propane-1,3-diylbis(guanidine) can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Scientific Research Applications
N,N’‘’-Propane-1,3-diylbis(guanidine) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It has been studied for its potential as an enzyme inhibitor due to its ability to mimic the structure of natural substrates.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N’‘’-Propane-1,3-diylbis(guanidine) involves its ability to form stable complexes with metal ions. This property allows it to inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. Additionally, its high basicity enables it to interact with various biological molecules, potentially disrupting their normal function .
Comparison with Similar Compounds
N,N’‘’-Propane-1,3-diylbis(guanidine) can be compared to other guanidine compounds such as:
N,N’-Dimethylguanidine: Similar in structure but with different reactivity and applications.
N,N’-Diethylguanidine: Another similar compound with distinct properties and uses.
Properties
CAS No. |
62476-84-0 |
|---|---|
Molecular Formula |
C5H14N6 |
Molecular Weight |
158.21 g/mol |
IUPAC Name |
2-[3-(diaminomethylideneamino)propyl]guanidine |
InChI |
InChI=1S/C5H14N6/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2,(H4,6,7,10)(H4,8,9,11) |
InChI Key |
MSPDCJMYQNYOSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)









![3-Nitro-4-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B12089566.png)
![1-(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12089568.png)


